molecular formula C7H8F4O3 B3232024 ethyl4,4,5,5-tetrafluoro-3-oxo-pentanoate CAS No. 133291-73-3

ethyl4,4,5,5-tetrafluoro-3-oxo-pentanoate

Cat. No.: B3232024
CAS No.: 133291-73-3
M. Wt: 216.13 g/mol
InChI Key: VHRNDLJLFFNECD-UHFFFAOYSA-N
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Description

Ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate is an organic compound with the molecular formula C7H8F4O3 and a molecular weight of 216.13 g/mol. This compound is characterized by the presence of four fluorine atoms and a keto group, making it a fluorinated ester. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with a fluorinating agent under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the keto group to an alcohol group.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of fluorinated derivatives.

Scientific Research Applications

Ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The keto group plays a crucial role in its reactivity, enabling it to undergo oxidation, reduction, and substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.

    Ethyl propionate: An ester used in the production of fragrances and as a solvent

Uniqueness

Ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate is unique due to the presence of four fluorine atoms and a keto group, which impart distinct chemical properties. These features make it more reactive and versatile in various chemical reactions compared to simpler esters .

Properties

IUPAC Name

ethyl 4,4,5,5-tetrafluoro-3-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F4O3/c1-2-14-5(13)3-4(12)7(10,11)6(8)9/h6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRNDLJLFFNECD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Lithium hexamethyldisilazide (250 ml of a 1M solution in THF, 0.25 mol) was cooled in an argon atmosphere to −78° C. and ethyl acetate (23 ml, 0.26 mol) was added dropwise with stirring. Stirring was continued for one hour at −78° C., then methyl 2,2,3,3-tetrafluoropropionate (22 g, 0.137 mol) was added dropwise with stirring. Stirring was continued for three hours at −78° C., then a saturated solution of ammonium chloride (175 ml) was added dropwise. The mixture was allowed to reach room temperature overnight. The mixture was acidified with 1M HCl, the phases were separated. The aqueous phase was extracted with ethyl acetate, the combined organic phases were washed two times with 1M HCl, brine, dried over sodium sulfate. The solvent was removed under reduced pressure and the residue was purified by vacuum distillation to yield 25.7 g (0.119 mmol, 87%) of a colourless liquid that was used directly in the next step.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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